![molecular formula C16H15F3N2O5 B2466266 N-[3-(呋喃-2-基)-3-羟丙基]-N'-[4-(三氟甲氧基)苯基]乙二胺 CAS No. 1421498-67-0](/img/structure/B2466266.png)
N-[3-(呋喃-2-基)-3-羟丙基]-N'-[4-(三氟甲氧基)苯基]乙二胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a synthetic organic compound that features a furan ring, a trifluoromethoxyphenyl group, and an oxalamide moiety
科学研究应用
N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to the presence of the furan ring, which is known for its antibacterial properties.
Materials Science: The trifluoromethoxy group imparts unique electronic properties, making it useful in the development of advanced materials.
Biological Studies: The compound is studied for its interactions with biological macromolecules and potential therapeutic effects.
作用机制
Target of Action
Similar compounds with furan and phenyl groups have been reported to exhibit antimicrobial activity . Therefore, it’s plausible that this compound may interact with microbial proteins or enzymes, disrupting their normal function.
Mode of Action
The presence of the furan-2-yl and trifluoromethoxyphenyl groups suggests that it might interact with its targets through hydrophobic interactions and hydrogen bonding . The furan ring could potentially intercalate into the DNA of microbes, disrupting their replication process .
Biochemical Pathways
The compound could potentially affect the biochemical pathways related to DNA replication in microbes, given the potential for furan ring intercalation . This disruption could lead to cell death, thereby exerting an antimicrobial effect.
Pharmacokinetics
The trifluoromethoxy group could potentially resist metabolic degradation, enhancing the compound’s bioavailability
Result of Action
The potential antimicrobial action of this compound could result in the death of microbial cells, thereby preventing or treating infections . .
Action Environment
Environmental factors such as pH, temperature, and presence of other compounds could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could potentially degrade the compound or alter its structure, affecting its efficacy. The presence of other compounds could lead to competitive or noncompetitive inhibition, affecting the compound’s ability to interact with its targets .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide typically involves the following steps:
Formation of the furan-2-yl-3-hydroxypropyl intermediate: This can be achieved through the reaction of furan-2-carbaldehyde with a suitable hydroxypropylating agent under basic conditions.
Introduction of the trifluoromethoxyphenyl group: This step involves the reaction of the intermediate with 4-(trifluoromethoxy)aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Formation of the oxalamide linkage: The final step involves the reaction of the resulting intermediate with oxalyl chloride to form the oxalamide linkage under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan derivatives with various functional groups.
Reduction: Amines derived from the reduction of the oxalamide moiety.
Substitution: Substituted trifluoromethoxyphenyl derivatives.
相似化合物的比较
Similar Compounds
N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(4-methoxyphenyl)oxalamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(4-chlorophenyl)oxalamide: Similar structure but with a chloro group instead of a trifluoromethoxy group.
Uniqueness
Electronic Properties:
Antimicrobial Activity: The combination of the furan ring and trifluoromethoxy group may enhance its antimicrobial activity compared to similar compounds.
属性
IUPAC Name |
N-[3-(furan-2-yl)-3-hydroxypropyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O5/c17-16(18,19)26-11-5-3-10(4-6-11)21-15(24)14(23)20-8-7-12(22)13-2-1-9-25-13/h1-6,9,12,22H,7-8H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDOWGHAMLMDDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CCNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
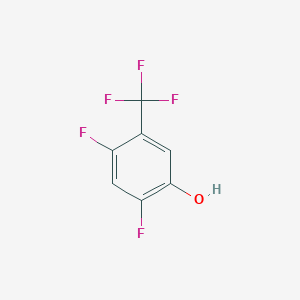
![3-[(2,4-dichlorophenyl)methyl]-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2466185.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2466188.png)
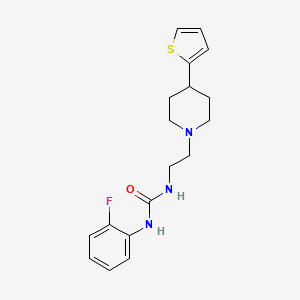
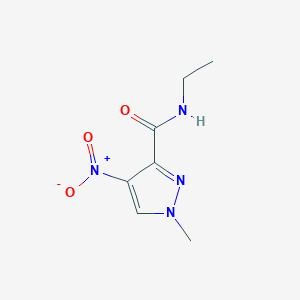
![3,5-Difluoro-4-[(prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B2466192.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoxazole-5-carboxamide](/img/structure/B2466196.png)
![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl furan-2-carboxylate](/img/structure/B2466197.png)
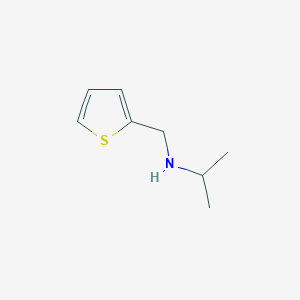
![3-{5-Bromo-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B2466199.png)
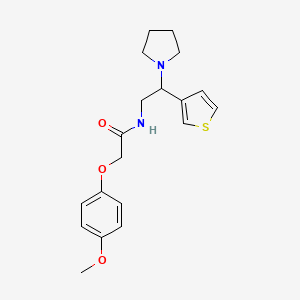
![3-(3-Chlorophenyl)-5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B2466203.png)
![N-{3,3'-DIMETHYL-4'-[2-(NAPHTHALEN-1-YL)ACETAMIDO]-[1,1'-BIPHENYL]-4-YL}-2-(NAPHTHALEN-1-YL)ACETAMIDE](/img/structure/B2466205.png)
![methyl 2-(8-(4-bromophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2466206.png)
